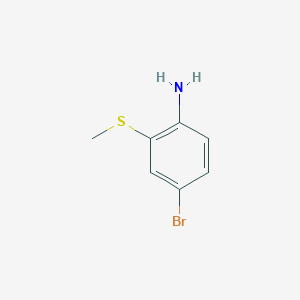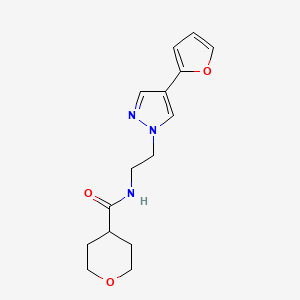
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C31H24N2O3 and its molecular weight is 472.544. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Research has focused on the synthesis and transformation of quinoline derivatives, demonstrating the chemical versatility and potential for generating diverse bioactive molecules. For instance, Dyachenko and Vovk (2012) explored the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, leading to the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide derivatives. Such synthetic pathways illustrate the compound's role in the development of novel chemical entities with potential therapeutic applications (Dyachenko & Vovk, 2012).
Biological Activity and Applications
The synthesis and evaluation of quinoline derivatives have also been targeted for their potential cytotoxic activities, suggesting applications in cancer research. For example, Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains from aminoanthraquinones, demonstrating significant cytotoxic activity against various cancer models. These findings hint at the potential use of similar compounds in the development of new anticancer agents (Bu et al., 2001).
Chemical Reactivity and Molecular Interactions
The study of quinoline derivatives extends to understanding their chemical reactivity and interaction with biological molecules. For instance, research on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into how such compounds can be selectively modified, offering a glimpse into their potential pharmaceutical applications and interactions with biological targets (Batalha et al., 2019).
Antimicrobial Agents
Compounds with quinoline cores have been explored for their antimicrobial properties as well. Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone derivatives, showing significant in vitro antibacterial and antifungal activities. This research underscores the potential of quinoline derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O3/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)28(30(35)32-25)31(36)33-26-16-14-20(2)18-24(26)29(34)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,32,35)(H,33,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGSFWMZAULPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)


![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)